molecular formula C17H21N3OS B5563570 3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine

3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine

Cat. No. B5563570
M. Wt: 315.4 g/mol
InChI Key: BYXNKBKNCHHUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The molecule also includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of the methylthio group indicates that a sulfur atom is involved, which can contribute to the reactivity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves an imidazole ring attached to a piperidine ring via a carbon atom. The acetyl group is likely connected to the piperidine ring, and the methylthio group is probably attached to the phenyl ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole and piperidine rings, as well as the acetyl and methylthio groups. The nitrogen atoms in the rings, the carbonyl group in the acetyl group, and the sulfur atom in the methylthio group could all potentially participate in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen and sulfur atoms could make it a polar molecule, affecting its solubility in different solvents .

Scientific Research Applications

ACAT Inhibitors for Disease Treatment

  • Research on compounds similar to 3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine, like K-604, shows promise in treating diseases involving ACAT-1 overexpression. K-604 demonstrates significant inhibition of human ACAT-1 and shows potential for treating incurable diseases related to ACAT-1 overexpression (Shibuya et al., 2018).

Antimicrobial Applications

  • Derivatives of this compound, such as 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, have been synthesized and evaluated for their antimicrobial properties. Some of these derivatives showed excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Chemotherapy Against Tropical Diseases

  • Complexes containing similar imidazole and piperidine structures have been prepared for potential use in chemotherapy against tropical diseases. The study focused on copper complexes with CTZ and KTZ, aiming to develop new metal-based chemotherapy options (Navarro et al., 2000).

Antifungal Activity

  • Ketoconazole, a compound structurally related to 3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine, has been studied for its potent antifungal activity. It demonstrates high efficacy against various fungal infections (Heeres, Backx, Mostmans, & Cutsem, 1979).

Human Histamine H3 Receptor Agonists

  • Piperidine derivatives, including 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperazine, have been designed as potential human histamine H3 receptor agonists. These compounds showed moderate to high affinity and selectivity, indicating their potential in treating related disorders (Ishikawa et al., 2010).

Pharmacological Analysis

  • Ketoconazole, a compound with a structure resembling 3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine, has been studied using a Ketoconazole Ion-Selective Electrode for pharmacological analysis (Shamsipur & Jalali, 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with biological targets such as enzymes or receptors. The imidazole ring, for instance, is present in many biologically active compounds .

Future Directions

The future research directions for this compound would depend on its intended applications. If it’s a novel compound, initial studies might focus on understanding its physical and chemical properties, reactivity, and potential uses .

properties

IUPAC Name

1-[3-(1H-imidazol-2-yl)piperidin-1-yl]-2-(4-methylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-22-15-6-4-13(5-7-15)11-16(21)20-10-2-3-14(12-20)17-18-8-9-19-17/h4-9,14H,2-3,10-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXNKBKNCHHUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.